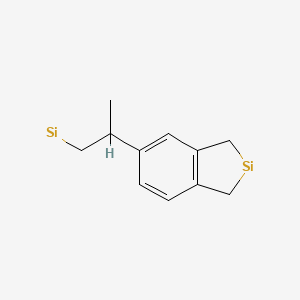
Pyrazine-2,3-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine-2,3-dicarbaldehyde: is a heterocyclic organic compound containing a pyrazine ring substituted with two aldehyde groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of Pyrazine Derivatives: One common method involves the oxidation of pyrazine derivatives.
Cyclization Reactions: Another approach involves cyclization reactions where pyrazine rings are formed from suitable precursors under specific conditions.
Industrial Production Methods: Industrial production of pyrazine-2,3-dicarbaldehyde typically involves large-scale oxidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pyrazine-2,3-dicarbaldehyde can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide, periodic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted pyrazine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Pyrazine-2,3-dicarbaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting bacterial and fungal infections.
Biological Probes: It is used in the development of probes for studying biological processes at the molecular level.
Industry:
Mecanismo De Acción
The mechanism by which pyrazine-2,3-dicarbaldehyde exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Pyrazine-2,5-dicarbaldehyde: Similar structure but with aldehyde groups at the 2 and 5 positions.
Pyrazine-2,6-dicarbaldehyde: Aldehyde groups at the 2 and 6 positions.
Pyrrolopyrazine Derivatives: Compounds with a fused pyrrole and pyrazine ring system.
Uniqueness: Pyrazine-2,3-dicarbaldehyde is unique due to the specific positioning of its aldehyde groups, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its ability to act as a ligand in catalytic systems and its interactions with biological targets .
Propiedades
Número CAS |
194409-42-2 |
|---|---|
Fórmula molecular |
C6H4N2O2 |
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
pyrazine-2,3-dicarbaldehyde |
InChI |
InChI=1S/C6H4N2O2/c9-3-5-6(4-10)8-2-1-7-5/h1-4H |
Clave InChI |
DZHBCXAANHJHBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


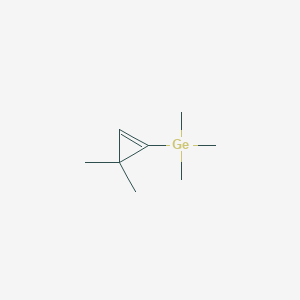


![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)
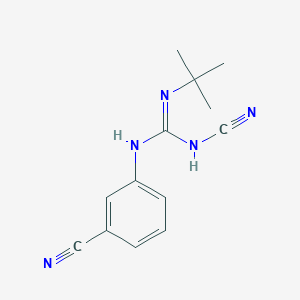



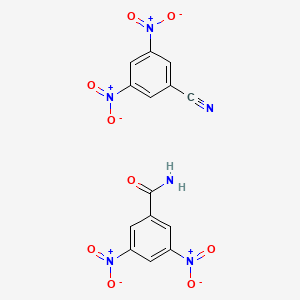
![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
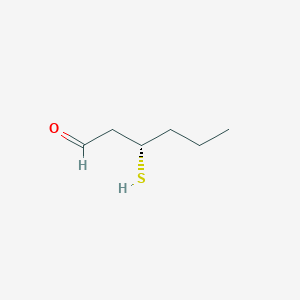
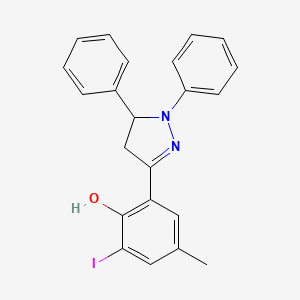
![2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate](/img/structure/B12571520.png)
